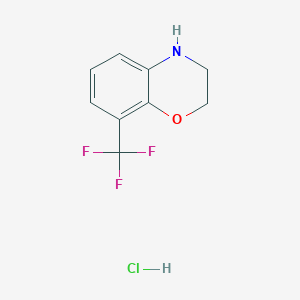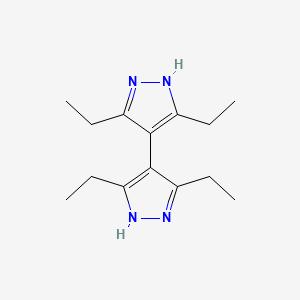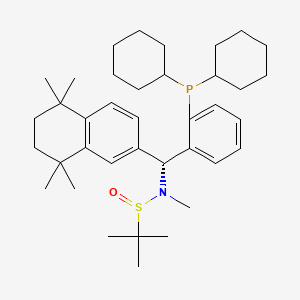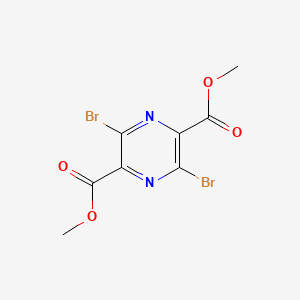
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is formed through a condensation reaction between an o-aminophenol and an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the benzoxazine derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the benzoxazine ring to other functional groups.
Reduction: Reduction reactions can reduce the trifluoromethyl group or other functional groups within the molecule.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can lead to the formation of various substituted benzoxazines.
Scientific Research Applications
Chemistry: This compound is used in the study of organic synthesis and the development of new synthetic methods. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of molecules.
Biology: In biological research, 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is used as a building block for the synthesis of bioactive molecules. It can be incorporated into drug candidates to improve their pharmacokinetic properties.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure can be utilized to create new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group can impart desirable properties to polymers and other industrial products.
Mechanism of Action
The mechanism by which 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance binding affinity and selectivity, contributing to the compound's efficacy.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It can bind to receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Benzoxazine Derivatives: Other benzoxazine derivatives with different substituents.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups in different positions or on different rings.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific combination of the benzoxazine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C9H9ClF3NO |
|---|---|
Molecular Weight |
239.62 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7;/h1-3,13H,4-5H2;1H |
InChI Key |
RFUFVPQXWHSDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)

![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)



![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)


![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)

